

Application of 2,2',4'-Trichloroacetophenone in Agrochemical Synthesis

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Compound of Interest

Compound Name: 2,2',4'-Trichloroacetophenone

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Application Notes

2,2',4'-Trichloroacetophenone is a versatile chemical intermediate widely utilized in the synthesis of a variety of agrochemicals, including fungicides, insecticides, and herbicides.[1][2] Its trifunctional nature, featuring a reactive α -chloro ketone and a dichlorinated phenyl ring, allows for diverse chemical modifications, leading to the creation of complex active ingredients.

This document provides an overview of the application of **2,2',4'-trichloroacetophenone** in the synthesis of several key agrochemicals, including detailed experimental protocols for their synthesis, quantitative data, and diagrams of their modes of action. The agrochemicals discussed are:

Fungicides: Imazalil and Propiconazole

Insecticide: Chlorfenvinphos

Herbicide: Difenzoquat

The synthetic pathways outlined below often commence with precursors or closely related analogues of **2,2',4'-trichloroacetophenone**, such as 2,4-dichloroacetophenone. These precursors are readily synthesized from common starting materials.



Data Presentation

The following tables summarize the quantitative data for the synthesis of the target agrochemicals.

Table 1: Synthesis of Agrochemicals from 2,2',4'-Trichloroacetophenone and its Precursors

Agrochemic al	Starting Material	Key Reaction Steps	Overall Yield (%)	Purity (%)	Reference
Propiconazol e	2,4- Dichloroaceto phenone	Cyclization, Bromination, Condensation	~45 (for the final step)	>98	[3][4][5][6]
Chlorfenvinph os	2,2,2',4'- Tetrachloroac etophenone	Perkow Reaction	Not specified	>92 (technical grade)	[7]
lmazalil	2-(2-(4- chlorophenyl) -1,3-dioxolan- 2- yl]ethyl]imida zole	Nucleophilic Substitution	Not specified	Not specified	[8]
Difenzoquat	Not specified	Not specified	Not specified	Not specified	

Table 2: Biological Activity of Synthesized Agrochemicals



Agrochemic al	Туре	Target Organism(s)	Biological Activity Metric	Value	Reference
Imazalil	Fungicide	Penicillium, Gloeosporiu m, Phomopsis, Fusarium, Helminthospo rium spp.	Not specified	Not specified	[7]
Propiconazol e	Fungicide	Powdery mildew, rusts	Not specified	Not specified	
Chlorfenvinph os	Insecticide	Root flies, rootworms, ticks, mites	LD50 (rat, oral)	9.7 mg/kg	-
Difenzoquat	Herbicide	Wild oats (Avena fatua)	Not specified	Not specified	_

Experimental Protocols Synthesis of 2,2',4'-Trichloroacetophenone

A common method for the synthesis of **2,2',4'-trichloroacetophenone** is the Friedel-Crafts acylation of **1,3**-dichlorobenzene with chloroacetyl chloride.[9][**10**]

Procedure:

- To a stirred mixture of 1,3-dichlorobenzene (1.0 eq) and anhydrous aluminum trichloride (1.6 eq), add 2-chloroacetyl chloride (1.1 eq) dropwise at a temperature not exceeding 30°C.[9]
- Stir the mixture at 30°C for 3 hours.[9]
- Carefully pour the reaction mixture into a mixture of ice and water containing concentrated hydrochloric acid.[9]



- Extract the resulting oil with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium carbonate, and concentrate under reduced pressure.[9]
- Purify the crude product by recrystallization from ethanol to yield 2,2',4'-trichloroacetophenone as a white solid (Yield: 93.1%).[9]

Synthesis of Propiconazole (from 2,4-Dichloroacetophenone)

The synthesis of propiconazole from the related precursor 2,4-dichloroacetophenone involves a three-step process.[4][5]

Step 1: Cyclization to form 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane

- Reflux a mixture of 2,4-dichloroacetophenone (1.0 eq) and 1,2-pentanediol (1.07-1.20 eq) in benzene with a catalytic amount of a solid heteropoly acid.[4]
- Remove water azeotropically.
- After the reaction is complete, filter to recover the catalyst. The filtrate containing the cyclized product is used in the next step.

Step 2: Bromination to form 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane

- To the solution from Step 1, add bromine dropwise at 36-37°C.[6]
- After the addition is complete, stir the mixture for 1.5-2 hours.
- Remove the solvent to obtain the bromide (Yield: >98%).[6]

Step 3: Condensation with 1,2,4-Triazole to form Propiconazole

 Heat a mixture of the bromide from Step 2 (1.0 eq), 1,2,4-triazole (1.2-1.5 eq), and potassium carbonate (1.2-1.5 eq) in a suitable solvent.



• The reaction yields propiconazole. A reported yield for a similar nucleophilic substitution is 45%.[3]

Synthesis of Chlorfenvinphos (via Perkow Reaction)

Chlorfenvinphos is synthesized via the Perkow reaction, where a trialkyl phosphite reacts with a haloketone. In this case, the starting material is 2,2,2',4'-tetrachloroacetophenone, a more chlorinated derivative of **2,2',4'-trichloroacetophenone**.[7][11]

General Procedure for the Perkow Reaction:

- React 2,2,2',4'-tetrachloroacetophenone with triethyl phosphite.[7]
- The reaction involves the initial attack of the phosphite on the carbonyl carbon, followed by rearrangement and elimination of an alkyl halide to form the enol phosphate, which is chlorfenvinphos.[11]

Synthesis of Imazalil (from a Dioxolane Intermediate)

The synthesis of imazalil can be achieved from a dioxolane intermediate, which is in turn synthesized from a derivative of **2,2',4'-trichloroacetophenone**.

Step 1: Synthesis of 2-(2-chloroethyl)-2-(4-chlorophenyl)-1,3-dioxolane

• This intermediate can be prepared from β ,p-dichloropropiophenone, a related chloroacetophenone derivative.[8]

Step 2: Synthesis of Imazalil

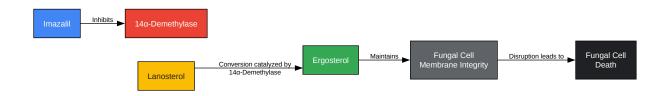
- Heat a mixture of 2-(2-chloroethyl)-2-(4-chlorophenyl)-1,3-dioxolane and imidazole in acetonitrile at 100°C for 24 hours.[8]
- Remove the solvent and add water and ether.
- Collect the precipitated white solid, which is imazalil, by filtration.[8]

Signaling Pathways and Mechanisms of Action



Imazalil: Inhibition of Ergosterol Biosynthesis

Imazalil is a systemic fungicide that inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. Specifically, it inhibits the enzyme 14α -demethylase, which is involved in the conversion of lanosterol to ergosterol. This disruption of the cell membrane leads to increased permeability and ultimately, cell death.



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Caption: Mechanism of action of the fungicide Imazalil.

Chlorfenvinphos: Acetylcholinesterase Inhibition

Chlorfenvinphos is an organophosphate insecticide that acts as an irreversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.[12]



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Caption: Mechanism of action of the insecticide Chlorfenvinphos.

Difenzoquat: Cell Membrane Disruption



Difenzoquat is a contact herbicide that acts by rapidly destroying cell membranes. While its exact molecular target is not fully elucidated, it is believed to interfere with the integrity of the plasma membrane, leading to leakage of cellular contents and rapid desiccation of plant tissues.



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Caption: Mechanism of action of the herbicide Difenzoquat.

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